![molecular formula C8H11N3O3S B228229 Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MATE and is a thiazolidine derivative.
作用機序
The mechanism of action of MATE is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins in the body. MATE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
MATE has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines in the body and to inhibit the activity of certain enzymes involved in inflammation. MATE has also been shown to have antioxidant activity and to reduce oxidative stress in cells.
実験室実験の利点と制限
One advantage of using MATE in lab experiments is its relatively simple synthesis method. MATE is also stable under normal laboratory conditions, making it easy to handle. However, one limitation of using MATE is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of MATE. One area of interest is its potential use as a drug for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of MATE and to optimize its pharmacological properties. Another area of interest is the use of MATE as a catalyst in organic synthesis. Future studies could focus on optimizing the synthesis of MATE and investigating its potential as a catalyst for various reactions.
In conclusion, Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate is a thiazolidine derivative with potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. Further studies are needed to fully understand the mechanism of action of MATE and to optimize its pharmacological properties.
合成法
The synthesis of MATE involves the reaction of ethyl iminoacetate with 2-mercapto-3-amino-4,5-dimethylthiazole in the presence of acetic anhydride. The reaction yields MATE as a yellow solid with a melting point of 120-123°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
MATE has shown potential applications in various areas of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. MATE has also been investigated for its potential use as a corrosion inhibitor and as a catalyst in organic synthesis.
特性
分子式 |
C8H11N3O3S |
|---|---|
分子量 |
229.26 g/mol |
IUPAC名 |
methyl (2Z)-2-(3-amino-2-ethylimino-4-oxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C8H11N3O3S/c1-3-10-8-11(9)7(13)5(15-8)4-6(12)14-2/h4H,3,9H2,1-2H3/b5-4-,10-8? |
InChIキー |
GXEGGNRZZFCASR-GWZRUAKXSA-N |
異性体SMILES |
CCN=C1N(C(=O)/C(=C/C(=O)OC)/S1)N |
SMILES |
CCN=C1N(C(=O)C(=CC(=O)OC)S1)N |
正規SMILES |
CCN=C1N(C(=O)C(=CC(=O)OC)S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



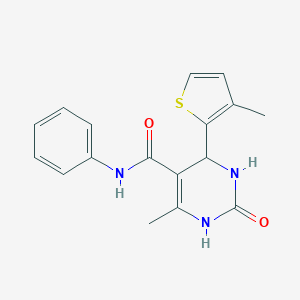
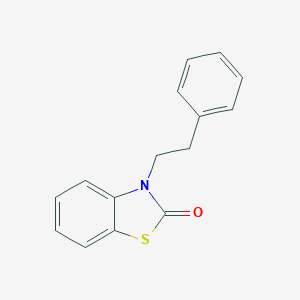
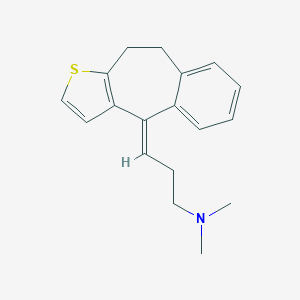
![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)
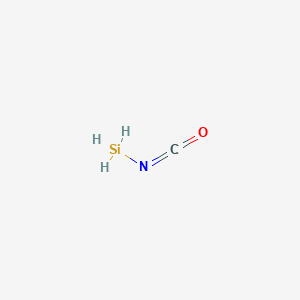
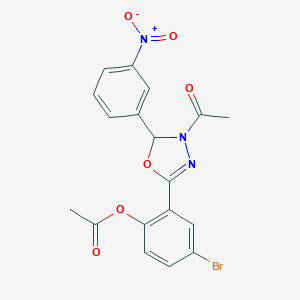


![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

